molecular formula C4H11ClN2 B3056947 Piperazine hydrochloride CAS No. 7542-23-6

Piperazine hydrochloride

Cat. No.: B3056947
CAS No.: 7542-23-6
M. Wt: 122.60 g/mol
InChI Key: MSQACBWWAIBWIC-UHFFFAOYSA-N
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Description

See also: Piperazine Monohydrochloride (preferred).

Biological Activity

Piperazine hydrochloride is a well-studied compound known for its diverse biological activities, particularly as an anthelmintic agent and its potential applications in antimicrobial and antiviral therapies. This article delves into the biological activity of this compound, supported by data tables and research findings.

Overview of this compound

This compound is a salt form of piperazine, a cyclic organic compound. It is primarily recognized for its use in treating parasitic infections, particularly those caused by nematodes. Piperazine acts by paralyzing the parasites, which facilitates their expulsion from the host's body through normal intestinal peristalsis .

Piperazine functions as a GABA receptor agonist, binding selectively to muscle membrane GABA receptors in parasites. This binding leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worms. Consequently, the immobilized parasites are expelled from the gastrointestinal tract .

Anthelmintic Activity

This compound has demonstrated significant efficacy against various helminths. Notably, it has been reported to be 100% effective against Ascaridia galli in broiler breeders at specific dosages . In experimental models, daily doses of 1,500 mg/kg have shown effectiveness against trichinosis in mice, with removal rates of adult worms ranging from 76% to 92% after a seven-day treatment .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, piperazine-based antimicrobial polymers exhibited significant activity against Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves electrostatic interactions between the positively charged piperazine moiety and negatively charged microbial cell walls, leading to cell lysis .

Table 1: Antimicrobial Efficacy of Piperazine Derivatives

MicroorganismPiperazine DerivativeEfficacy (%)
Escherichia coliPGU–PHigh
Staphylococcus aureusPGU–PHigh
Candida albicansMultifunctionalizedModerate
Mycobacterium smegmatisPGU–PHigh

Pharmacokinetics and Toxicity

This compound is rapidly absorbed from the gastrointestinal tract, with approximately 25% metabolized in the liver. The compound is primarily excreted unchanged in urine within 24 hours post-administration . Toxicity studies indicate an LD50 of approximately 5 g/kg in humans when taken orally, with overdose symptoms including muscle fatigue and seizures .

Clinical Case Studies

  • Occupational Exposure : A case study reported severe allergic reactions in an individual exposed to piperazine, highlighting its potential as a respiratory sensitizer. Symptoms included severe cough and nasal discharge upon re-exposure .
  • Trichinosis Treatment : In clinical settings, piperazine citrate has been suggested for human cases of trichinosis based on its efficacy demonstrated in animal models .

Future Directions

Research continues to explore the potential of piperazine derivatives in treating viral infections, particularly HIV-1. Novel analogs have shown promising anti-HIV-1 activities with significantly lower IC50 values compared to existing treatments . Further studies are warranted to evaluate their clinical relevance and therapeutic applications.

Scientific Research Applications

Medicinal Applications

Piperazine derivatives are prominent in pharmaceutical development due to their diverse biological activities. They serve as key components in numerous drugs targeting various health conditions.

Anticancer Agents

Recent studies have highlighted the potential of piperazine-based compounds in cancer therapy. For instance, novel piperazine core compounds have demonstrated effective anti-proliferative activity against colon and breast cancer cells, as well as leukemia. These compounds are noted for their potency compared to traditional chemotherapeutics like cisplatin and doxorubicin .

Compound Cancer Type Activity
Piperazine Analog 1Colon CancerHigh anti-proliferative activity
Piperazine Analog 2Breast CancerMore potent than taxanes
Piperazine Analog 3LeukemiaEffective against cell proliferation

Antimicrobial Activity

Piperazine hydrochloride has been utilized in developing antimicrobial agents. For example, cationic poly(guanylurea)s synthesized using piperazine exhibited broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes due to electrostatic interactions .

Polymer Type Target Pathogen Activity
PGU-PMRSAHigh selectivity
PGU-EE. coliEffective lysis

Polymer Science Applications

This compound is also integral in the synthesis of various polymers with enhanced properties.

Antimicrobial Polymers

Recent advancements have led to the development of piperazine-based antimicrobial polymers that can be applied in biomedical settings and water purification systems. These materials leverage the bioactive properties of piperazine to combat microbial infections effectively .

Polymer Name Synthesis Method Applications
Poly(guanylurea)-PCationic polymerizationBiomedical materials
Piperazine-Methacrylate MonomerQuaternizationWater purification

Veterinary Medicine

In veterinary applications, this compound is recognized as an effective anti-nematodal agent against intestinal nematodes such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). Its efficacy in treating parasitic infections makes it a valuable component in veterinary pharmaceuticals .

Research and Development

Ongoing research continues to explore the potential of piperazine derivatives in various therapeutic areas. Studies emphasize their role in enhancing pharmacokinetic properties of drugs and their application as scaffolds for drug design .

Case Studies

  • A study on novel piperazine derivatives demonstrated significant antimicrobial activity against drug-resistant strains, indicating their potential for addressing current challenges in infectious disease management .
  • Research into piperazine-based polymers revealed their effectiveness in reducing microbial load on surfaces, showcasing their utility in healthcare settings .

Properties

IUPAC Name

piperazin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQACBWWAIBWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC[NH2+]1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142-64-3
Details Compound: Piperazine, hydrochloride (1:2)
Record name Piperazine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

122.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7542-23-6, 6094-40-2
Record name Piperazine, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6094-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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